molecular formula C22H28O3 B1679911 Norethisterone Acetate CAS No. 51-98-9

Norethisterone Acetate

Cat. No.: B1679911
CAS No.: 51-98-9
M. Wt: 340.5 g/mol
InChI Key: IMONTRJLAWHYGT-ZCPXKWAGSA-N
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Description

Norethindrone Acetate (NETA), also known as norethisterone acetate, is a first-generation synthetic progestin with the molecular formula C22H28O3 and a molecular weight of 324.46 g/mol . As a key research compound in reproductive biology and pharmacology, it serves as a vital prodrug that is rapidly hydrolyzed in the body to its active form, norethindrone . Its primary research value lies in its potent agonist activity at progesterone receptors, where it binds to intracellular receptors, translocates to the nucleus, and modulates gene transcription, thereby mimicking the effects of natural progesterone . Researchers utilize this compound to study its antigonadotropic effects, specifically its ability to suppress the secretion of pituitary gonadotropins (LH and FSH), which in turn inhibits ovulation and creates an environment unfavorable for implantation . This mechanism makes it an invaluable tool for investigating hormonal contraception and understanding endometrial regulation. The compound also demonstrates weak androgenic and estrogenic activities at high concentrations, contributing to its complex pharmacological profile . Beyond contraception research, Norethindrone Acetate is employed in models of endometriosis to study the induction of endometrial decidualization and subsequent atrophy of endometrial tissue , as well as in oncology research exploring hormone-dependent cancers . The compound is typically supplied as a high-purity solid and should be stored at controlled room temperature. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
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InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONTRJLAWHYGT-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4023381
Record name Norethindrone acetate
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Molecular Weight

340.5 g/mol
Source PubChem
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CAS No.

51-98-9
Record name Norethisterone acetate
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Record name Norethindrone acetate [USP]
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Record name Norethindrone acetate
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Record name NORETHINDRONE ACETATE
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Mechanistic Elucidation of Norethindrone Acetate Action

Molecular and Cellular Mechanisms of Action

At the cellular level, norethindrone (B1679910) acetate's activity is dictated by its ability to bind to and activate intracellular steroid receptors. Following administration, norethindrone acetate (B1210297) is rapidly metabolized to its active form, norethindrone, which then interacts with various hormone receptors to modulate gene transcription. patsnap.com

Progesterone (B1679170) Receptor Binding and Downstream Gene Modulation

The principal mechanism of action for norethindrone acetate is its function as an agonist at the progesterone receptor (PR). patsnap.compatsnap.comdrugbank.com Upon entering target cells, which are located in the reproductive tract, mammary glands, hypothalamus, and pituitary gland, norethindrone binds to the PR. patsnap.comdrugbank.com This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. patsnap.com Within the nucleus, the norethindrone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction initiates the transcription of genes that mediate the effects of progesterone, leading to changes in protein synthesis that ultimately alter cellular function. patsnap.com

The downstream consequences of PR activation by norethindrone are manifold and contribute significantly to its clinical effects. A primary action is the transformation of the endometrium, the lining of the uterus, from a proliferative to a secretory state. patsnap.com It also prevents excessive proliferation of the endometrium, which can reduce the risk of endometrial hyperplasia. patsnap.com Furthermore, norethindrone acetate thickens the cervical mucus, creating a barrier that is more difficult for sperm to penetrate. patsnap.com

Interaction with Other Steroid Receptors (Glucocorticoid, Mineralocorticoid, Androgen)

Glucocorticoid Receptor: Research indicates that norethisterone, the active metabolite of norethindrone acetate, has virtually no binding affinity for the glucocorticoid receptor. nih.gov This suggests that glucocorticoid-mediated effects are not a significant component of its mechanism of action.

Mineralocorticoid Receptor: Norethindrone acetate has been shown to have antagonistic effects at the mineralocorticoid receptor (MR). This anti-mineralocorticoid activity is a notable characteristic of some synthetic progestins.

Androgen Receptor: Norethindrone, being a derivative of 19-nortestosterone, possesses some androgenic activity. Studies have shown that 5α-reduction of norethisterone enhances its binding affinity for the androgen receptor. nih.gov However, this increased binding affinity paradoxically leads to a diminished androgenic potency. nih.gov This suggests a complex interaction where the metabolite can bind to the receptor but may not be as effective at eliciting a full androgenic response. The androgenic properties are considered to be relatively weak.

ReceptorBinding Affinity/Activity of Norethindrone
Progesterone Receptor High affinity agonist
Glucocorticoid Receptor Virtually no binding affinity
Mineralocorticoid Receptor Antagonistic activity
Androgen Receptor Binds with some affinity; weak androgenic activity

Endocrine System Modulation by Norethindrone Acetate

Norethindrone acetate significantly impacts the endocrine system, primarily through its influence on the hypothalamic-pituitary-ovarian (HPO) axis. This modulation of the HPO axis is central to its effects on the menstrual cycle and ovulation.

Hypothalamic-Pituitary-Ovarian Axis Inhibition

Norethindrone acetate exerts a negative feedback effect on the hypothalamus and the pituitary gland. drugbank.com This inhibitory action disrupts the normal pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn affects the secretion of gonadotropins from the pituitary gland. This central mechanism is a key component of its contraceptive and therapeutic effects. mdpi.com

By acting on the hypothalamus and pituitary, norethindrone acetate suppresses the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.compatsnap.com Studies have demonstrated that administration of norethindrone can attenuate the endogenous secretion of LH and FSH. nih.gov Specifically, after two weeks of oral administration, a significant reduction in both LH and FSH levels has been observed. nih.gov This suppression of gonadotropins prevents the development and maturation of ovarian follicles.

The suppression of the mid-cycle surge of LH is the primary mechanism by which norethindrone acetate inhibits ovulation. patsnap.comoup.com The LH surge is a critical event that triggers the release of a mature egg from the ovary. By blunting this surge, norethindrone acetate effectively prevents ovulation. patsnap.com The inhibition of FSH also contributes to this effect by preventing the initial stages of follicular development. The anovulatory state induced by norethindrone acetate is a cornerstone of its use in contraception.

Endocrine ParameterEffect of Norethindrone Acetate
GnRH Pulse Frequency Decreased
LH Secretion Suppressed, particularly the mid-cycle surge
FSH Secretion Suppressed
Ovulation Inhibited

Impact on Endometrial Physiology

Norethindrone acetate, a synthetic progestin, exerts significant and complex effects on the endometrium, the inner lining of the uterus. Its actions are central to its therapeutic applications in various gynecological conditions. By binding to progesterone receptors, it modulates gene expression, leading to profound changes in the cellular structure and function of the endometrial tissue. patsnap.comnih.gov These effects primarily involve transforming the endometrium from a proliferative to a secretory state, inhibiting its growth, and ultimately inducing atrophy with prolonged use. nih.govpediatriconcall.com

Following priming by estrogen, which causes the endometrium to thicken (proliferate), norethindrone acetate induces a secretory transformation. patsnap.comdrugs.com This process mimics the changes seen in the luteal phase of a normal menstrual cycle, preparing the uterus for potential embryo implantation. patsnap.com The endometrial glands, previously straight and narrow, become tortuous and begin to secrete glycoproteins and peptides. nih.gov The stromal cells surrounding the glands also undergo significant changes. nih.gov

With continued progestin influence, this transformation progresses to decidualization, a more profound change where the endometrial stromal cells differentiate into specialized secretory cells known as decidual cells. frontiersin.orgnih.gov These cells are morphologically distinct, appearing larger and more rounded, and they play a critical role in pregnancy by providing a supportive environment for the implanting embryo. frontiersin.orgnih.gov The process of decidualization is essential for the establishment and maintenance of pregnancy. nih.gov

Norethindrone acetate has a potent antiproliferative effect on the endometrium. patsnap.comnih.gov It counteracts the growth-promoting effects of estrogen, thereby preventing excessive thickening of the uterine lining. patsnap.comnih.gov This action is achieved by downregulating estrogen receptors and promoting the conversion of estradiol (B170435) to the less potent estrone within the endometrial cells. researchgate.net This inhibition of proliferation is a key mechanism in its use for conditions like abnormal uterine bleeding and endometriosis. patsnap.comresearchgate.net

Prolonged and continuous exposure to norethindrone acetate leads to endometrial atrophy. nih.govpediatriconcall.com The endometrium becomes thin, and the glands become inactive and sparse. nih.gov The stromal component also becomes suppressed. This atrophic state makes the endometrium unsuitable for implantation and is a desired effect in long-term hormonal therapies. nih.govpediatriconcall.com

Cervical Mucus Alterations

Norethindrone acetate significantly alters the properties of cervical mucus, making it a crucial component of its contraceptive effect. patsnap.compediatriconcall.compatsnap.com It causes the mucus to become thick, viscous, and reduced in quantity. patsnap.compatsnap.com This thickened mucus forms a barrier that is hostile to sperm penetration, making it difficult for sperm to travel through the cervix and into the uterus to reach an egg. patsnap.comwebmd.com Studies have demonstrated a rapid decline in cervical mucus scores, which are favorable to sperm penetration, just two hours after administration of norethindrone, with the unfavorable changes persisting for at least 24 hours. nih.govelsevierpure.com

Metabolic Conversion and Estrogenic Activity of Norethindrone Acetate

Deacetylation to Norethindrone

Upon oral administration, norethindrone acetate is rapidly absorbed and undergoes deacetylation, primarily in the liver, to its pharmacologically active metabolite, norethindrone. patsnap.comnih.gov This conversion is a critical step, as norethindrone is the molecule that binds to progesterone receptors to exert its progestogenic effects. patsnap.comclinicaltrials.gov Norethindrone acetate essentially functions as a prodrug for norethindrone. nih.gov

Partial Conversion to Ethinyl Estradiol (EE) and Clinical Implications

A unique characteristic of norethindrone and its acetate form is their partial metabolic conversion to a potent synthetic estrogen, ethinyl estradiol (EE). researchgate.netoup.comnih.gov This conversion, which occurs through aromatization, means that administration of norethindrone acetate results in exposure to both a progestin (norethindrone) and a potent estrogen (ethinyl estradiol). researchgate.netbohrium.com

The rate of this conversion is relatively small but clinically significant, especially at higher therapeutic doses. oup.comnih.gov Research has shown that the conversion ratio can range from approximately 0.20% to 1.0%. nih.govnih.gov For every milligram of norethindrone acetate ingested, it is estimated to produce an estrogenic effect equivalent to about 6 micrograms of oral ethinyl estradiol. oup.comnih.gov

Table 1: Conversion of Norethindrone Acetate (NETA) to Ethinyl Estradiol (EE)

NETA DoseMean Peak EE Serum Concentration (pg/mL)Conversion Ratio (%)Source
5 mgNot specified0.7 ± 0.2 nih.gov
10 mg580.20 - 0.33 oup.comnih.gov
10 mgNot specified1.0 ± 0.4 nih.gov
20 mg1780.20 - 0.33 oup.comnih.gov
40 mg2310.20 - 0.33 oup.comnih.gov

The clinical implications of this conversion are significant. The resulting levels of ethinyl estradiol can be substantial, particularly with higher doses of norethindrone acetate used to treat conditions like endometriosis or severe uterine bleeding. oup.comnih.gov For instance, a 20 mg dose of norethindrone acetate can produce EE levels comparable to those found in some oral contraceptive pills. oup.com A 40 mg dose can result in EE exposure equivalent to oral contraceptive pills containing 50 μg of EE, which have been associated with an increased risk of thrombosis. oup.com This inherent estrogenic activity may be beneficial in some contexts, such as preventing bone density loss, but it also means that caution is required for individuals with contraindications to estrogen therapy. nih.govresearchgate.netresearchgate.net

Quantitative Analysis of EE Formation

Norethindrone acetate (NETA) undergoes partial metabolic conversion to the potent estrogen, ethinyl estradiol (EE), a phenomenon that has been quantitatively assessed in multiple studies. The extent of this conversion, while relatively small, can result in clinically relevant circulating levels of EE, particularly at higher NETA doses oup.comresearchgate.net.

Research involving premenopausal women administered single daily doses of 10 mg, 20 mg, and 40 mg of NETA for seven days established a conversion ratio to EE ranging from 0.20% to 0.33% oup.comresearchgate.net. This metabolic process led to significant mean maximum serum concentrations (Cmax) of EE. After a single dose, the 10 mg NETA group achieved a mean EE Cmax of 58 pg/mL, the 20 mg group reached 178 pg/mL, and the 40 mg group peaked at 231 pg/mL oup.com. Following seven days of administration, EE levels measured two hours after the dose were as high as 77 ± 13 pg/mL for the 10 mg dose, 134 ± 16 pg/ml for the 20 mg dose, and 358 ± 73 pg/ml for the 40 mg dose oup.com.

A study in postmenopausal women provided further quantitative data, investigating single oral doses of 5 mg and 10 mg of NETA. The conversion ratio of NETA to EE was found to be 0.7 ± 0.2% for the 5 mg dose and 1.0 ± 0.4% for the 10 mg dose nih.gov. This research calculated that each milligram of NETA ingested corresponds to an oral dose equivalent of approximately 6 micrograms of EE nih.gov. Other analyses have reported similar conversion rates, generally in the range of 0.4% to 1% bmj.com.

The conversion of the related compound, norethisterone, has also been studied. Using a double isotope infusion technique in two perimenopausal women, the in vivo transfer constants for the conversion of norethisterone to EE were measured at 2.26% and 2.34% in blood, and 2.27% and 0.38% in urine, confirming that a small but significant proportion is converted nih.gov.

Quantitative Analysis of Ethinyl Estradiol (EE) Formation from Norethindrone Acetate (NETA)
Study PopulationNETA DoseConversion Ratio (%)Resulting Mean Peak EE Serum Concentration (pg/mL)Source
Premenopausal Women10 mg0.20 - 0.3358 oup.com
Premenopausal Women20 mg0.20 - 0.33178 oup.com
Premenopausal Women40 mg0.20 - 0.33231 oup.com
Postmenopausal Women5 mg0.7 ± 0.2Not Reported nih.gov
Postmenopausal Women10 mg1.0 ± 0.4Not Reported nih.gov
Contribution to Estrogenic Effects

This inherent estrogenicity contributes to some of the therapeutic effects observed with NETA administration. The estrogenic action is known to have a protective effect on bone mineral density bmj.comresearchgate.net. Studies have shown that NETA, partly through its conversion to EE, helps to reduce bone turnover and increase vertebral trabecular bone density researchgate.netnih.gov. This effect is believed to be mediated through both the estrogen and androgen receptors researchgate.net.

Furthermore, the metabolically derived EE strengthens the primary progestogenic properties of norethindrone bmj.com. Estrogenic effects are also observed in the hypothalamic-pituitary axis, with NETA administration leading to a marked lowering of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) researchgate.net.

However, the clinical significance of these estrogenic effects is viewed differently across studies. While some research highlights that higher NETA doses produce substantial EE levels that may be a concern for women sensitive to high estrogen concentrations oup.com, other studies conclude that for therapeutic doses, the exposure to metabolically derived EE is likely of little clinical significance nih.gov. It has been suggested that the estrogenic effects on the liver may be more than compensated for by the androgenic activity of norethisterone nih.gov.

Beyond the formation of EE, other metabolites of norethisterone also possess estrogenic properties. The A-ring reduced metabolites, specifically 3β,5α-tetrahydronorethisterone and 3α,5α-tetrahydronorethisterone, can interact with the estrogen receptor nih.gov. In animal models, these metabolites have been shown to induce uterine sensitivity to serotonin, a response that is specifically dependent on estrogen, demonstrating their contribution to the compound's estrogenic profile nih.gov.

Observed Estrogenic Effects Attributed to Norethindrone Acetate Metabolism
EffectDescriptionSource
Hormonal ModulationMarked lowering of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). researchgate.net
Bone HealthBeneficial effects on bone mineral density; reduction in bone turnover and resorption. bmj.comresearchgate.netnih.gov
Uterine SensitivityMetabolites (3β,5α- and 3α,5α-tetrahydronorethisterone) induce uterine sensitivity to serotonin, an estrogen-dependent response. nih.gov
Progestogenic PotentiationThe resulting ethinyl estradiol strengthens the progestogenic properties of norethindrone. bmj.com

Pharmacological Profile and Disposition of Norethindrone Acetate

Pharmacokinetics of Norethindrone (B1679910) Acetate (B1210297) and its Metabolites

The disposition of norethindrone acetate in the body is characterized by its rapid conversion to norethindrone and the subsequent distribution, metabolism, and elimination of this active compound.

Absorption and Deacetylation Kinetics

Following oral administration, norethindrone acetate is completely and rapidly deacetylated to its active form, norethindrone, during first-pass metabolism in the intestine and liver. nih.govfda.gov The disposition of norethindrone acetate is therefore indistinguishable from that of orally administered norethindrone. fda.gov The absorption of norethindrone acetate is rapid, with maximum plasma concentrations (Cmax) of norethindrone generally occurring at approximately 2 hours post-dose. fda.gov

After intravenous injection, norethindrone acetate itself exhibits a biphasic disappearance from plasma. An initial rapid phase has an average half-life of about 7.5 minutes, followed by a slower disappearance with a half-life of 51.5 hours. nih.gov However, due to the swift and extensive deacetylation, norethindrone becomes the predominant steroid in circulation. nih.gov

Distribution Characteristics: Protein Binding (SHBG, Albumin)

Once in the systemic circulation, norethindrone, the active metabolite of norethindrone acetate, is extensively bound to plasma proteins. nih.gov It is transported in the bloodstream bound to both albumin and sex hormone-binding globulin (SHBG). nih.gov Approximately 61% of circulating norethindrone is bound to albumin, and about 36% is bound to SHBG. fda.govdroracle.ai A very small fraction, typically around 3%, remains unbound or "free" in circulation and is considered the biologically active portion. medcraveebooks.com The binding to SHBG is a significant factor, as only the unbound fraction of the hormone can exert its biological activity. nih.gov

Table 1: Plasma Protein Binding of Norethindrone

Plasma ProteinPercentage Bound
Albumin~61%
Sex Hormone-Binding Globulin (SHBG)~36%
Unbound (Free)~3%

Biotransformation Pathways: Reduction, Conjugation (Sulfate, Glucuronide)

Norethindrone undergoes extensive biotransformation, primarily in the liver. fda.gov The main metabolic pathways involve reduction of the A-ring of the steroid structure, leading to the formation of metabolites such as 5-alpha-dihydro-norethindrone and 3-beta, 5-alpha-tetrahydro-norethindrone. medcraveebooks.com These reduced metabolites subsequently undergo conjugation reactions. medcraveebooks.com The majority of the metabolites found in the circulation are sulfate (B86663) conjugates, while glucuronide conjugates are the predominant form found in the urine. fda.gov

Elimination Kinetics: Half-Life, Clearance, and Excretion Routes (Urine, Feces)

The elimination of norethindrone following the administration of norethindrone acetate is characterized by a mean terminal elimination half-life of approximately 8 to 9 hours. fda.gov The plasma clearance value for norethindrone is approximately 0.4 L/hr/kg, and its volume of distribution is about 4 L/kg. fda.gov After an intravenous injection of radiolabeled norethindrone acetate, its main metabolite, norethindrone, disappeared from plasma with an average half-life of 34.8 hours. nih.gov

Excretion of norethindrone and its metabolites occurs through both renal and fecal routes. fda.gov The metabolites are eliminated in both urine and feces. fda.gov

Table 2: Key Pharmacokinetic Parameters of Norethindrone (following Norethindrone Acetate Administration)

ParameterValue
Time to Maximum Plasma Concentration (tmax)~2 hours
Terminal Elimination Half-Life (t1/2)~8-9 hours
Plasma Clearance (Cl)~0.4 L/hr/kg
Volume of Distribution (Vd)~4 L/kg
Excretion RoutesUrine and Feces

Pharmacodynamic Considerations

The pharmacodynamic profile of norethindrone acetate is defined by the actions of its active metabolite, norethindrone, on target tissues.

Dose-Response Relationships and Potency Relative to Norethindrone

Norethindrone acetate induces secretory changes in an estrogen-primed endometrium. A key pharmacodynamic characteristic is its potency relative to its active metabolite. On a weight basis, norethindrone acetate is considered to be twice as potent as norethindrone. One study that assessed the potency of progestins based on various endometrial responses, such as delay of menses and glycogen (B147801) deposition, found norethindrone and norethindrone acetate to be roughly equivalent in potency. medcraveebooks.com However, comparisons of progestin potencies in bioassays that measure endometrial transformation have provided different rankings depending on the specific assay used. medcraveebooks.com

Impact on Circulating Hormone Levels (Estradiol, Progesterone)

Norethindrone acetate primarily exerts its systemic effects through its active metabolite, norethindrone, which is a potent progestin. Its mechanism of action involves the suppression of gonadotropin secretion from the pituitary gland, which in turn alters the levels of circulating sex hormones, notably estradiol (B170435) and progesterone (B1679170).

Research demonstrates that norethindrone significantly attenuates the endogenous secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov One study observed that after two weeks of oral administration, norethindrone reduced LH secretion by 59% and FSH secretion by 50%. nih.gov This central suppression of gonadotropins disrupts the normal follicular development and ovulatory cycle. By preventing the midcycle surge of LH, norethindrone acetate effectively inhibits ovulation, which is a primary mechanism for its use in contraception. oup.com

The suppression of the hypothalamic-pituitary-ovarian axis leads to a marked decrease in the ovarian production of estradiol and progesterone. In a clinical setting for ovarian suppression, the administration of norethindrone acetate in combination with a GnRH agonist resulted in significantly lower serum estradiol levels compared to a GnRH agonist alone. columbia.eduoup.com This highlights its potent effect on reducing circulating estradiol. While direct effects on ovarian steroidogenesis have not been observed in vitro, the impact on the hypothalamic-pituitary axis is the clear driver of its hormonal effects. nih.gov

The following table summarizes the observed impact of norethindrone acetate on key hormone levels from a clinical study on ovarian suppression.

HormoneTreatment GroupMean Serum LevelPercentage Change
EstradiolNorethindrone Acetate + LA20.7 pg/mL-96.4%
EstradiolLeuprolide Acetate (LA) Only573 pg/mLBaseline
LHNorethindroneNot Specified-59%
FSHNorethindroneNot Specified-50%

Data sourced from studies on ovarian suppression. nih.govoup.com The table illustrates the significant reduction in estradiol and gonadotropins following norethindrone acetate administration.

Pharmacokinetic and Pharmacodynamic Variability

The disposition and effects of norethindrone acetate can be influenced by various physiological factors, although research in specific populations remains limited.

Influence of Hepatic Function

The liver is the primary site for the metabolism of norethindrone acetate. nih.gov After oral administration, norethindrone acetate undergoes rapid and extensive first-pass metabolism in the gut and liver, where it is converted to its active form, norethindrone, and other metabolites. nih.gov This substantial hepatic clearance means that liver function is critical to the drug's disposition.

Given this metabolic pathway, impaired hepatic function is expected to alter the pharmacokinetics of norethindrone acetate, potentially leading to increased drug exposure. Although specific pharmacokinetic studies in patients with hepatic impairment are limited, the use of norethindrone acetate is contraindicated in individuals with severe liver dysfunction or liver disease. clevelandclinic.org High doses of progestins have been associated with elevations in liver enzymes and, in rare instances, clinically apparent liver injury, including cholestasis and hepatitis. nih.govnih.govresearchgate.net The potential for norethindrone to inhibit hepatic microsomal function has also been reported. europa.eu The lack of specific dosing guidelines for patients with mild to moderate hepatic impairment represents a significant gap in clinical pharmacology. uspharmacist.com

Influence of Renal Function

In contrast to hepatic function, renal function appears to have a minimal impact on the pharmacokinetics of norethindrone. Studies conducted in women with chronic renal failure who were undergoing peritoneal dialysis found no significant differences in any pharmacokinetic parameters for norethindrone when compared to control subjects with normal renal function. This finding indicates that the clearance of norethindrone is not substantially affected by impaired kidney function, and therefore, dose adjustments in patients with renal impairment are generally not considered necessary.

Influence of Age and Race (Research Gaps)

There is a notable lack of research into the specific effects of age and race on the pharmacokinetics and pharmacodynamics of norethindrone acetate.

Age: General physiological changes that occur with aging, such as potential decreases in hepatic blood flow and metabolic enzyme activity, could theoretically alter the clearance of drugs like norethindrone that are extensively metabolized by the liver. However, dedicated pharmacokinetic studies comparing younger and older populations receiving norethindrone acetate have not been widely conducted. Therefore, it is unknown if age-related adjustments are necessary.

Race: Pharmacokinetic variability between different racial and ethnic groups can occur due to genetic polymorphisms in drug-metabolizing enzymes. As norethindrone acetate is subject to extensive hepatic metabolism, there is a theoretical potential for racial differences in its disposition. However, specific studies to evaluate the influence of race on the pharmacokinetics of norethindrone acetate have not been reported in the literature, marking another significant research gap.

Therapeutic Applications and Clinical Research of Norethindrone Acetate

Gynecological Disorders and Their Management

Norethindrone (B1679910) acetate (B1210297) is a cornerstone in the medical management of several gynecological disorders, primarily due to its potent progestogenic effects on the endometrium and its ability to suppress ovulation. It is frequently employed in the treatment of conditions such as endometriosis and abnormal uterine bleeding, offering a non-invasive alternative to surgical interventions.

Endometriosis-Associated Pain Management

Endometriosis, a chronic condition characterized by the growth of endometrial-like tissue outside the uterus, is a significant cause of pelvic pain, including dysmenorrhea, dyspareunia, and non-menstrual pelvic pain. Norethindrone acetate is recognized as an effective option for managing this pain. the-hospitalist.orgdroracle.aiclevelandclinic.orgdroracle.aimedlineplus.gov Clinical studies have shown that it can significantly decrease both pain and bleeding associated with all stages of endometriosis. the-hospitalist.orgdroracle.ai It is considered a first-line treatment for endometriosis-related pain, often with fewer side effects compared to other hormonal therapies. droracle.ai

The pain-relieving effects of norethindrone acetate in endometriosis are multifactorial. As a progestin, it induces a state of "pseudopregnancy," which leads to the decidualization and subsequent atrophy of endometrial tissue, both within and outside the uterus. droracle.ai This process helps to reduce the inflammatory response and prostaglandin production that are major contributors to pain in endometriosis. nih.gov

Norethindrone acetate also exerts a suppressive effect on the hypothalamic-pituitary-ovarian axis, leading to anovulation and a reduction in ovarian estrogen production. nih.gov This hypoestrogenic environment further inhibits the growth and activity of endometriotic implants. The compound's androgenic properties may also contribute to its therapeutic effects. droracle.ai

Long-term therapy with norethindrone acetate has been shown to be both effective and well-tolerated for managing pain in women with endometriosis, particularly those with rectovaginal endometriosis. endometriozisdernegi.orgnih.gov A retrospective study evaluating a five-year course of treatment found a significant and sustained reduction in chronic pelvic pain and deep dyspareunia. nih.gov

The following table summarizes the patient satisfaction and continuation rates from a long-term study on norethindrone acetate for rectovaginal endometriosis. nih.gov

Duration of TreatmentPatients Continuing TreatmentPatient Satisfaction (Satisfied or Very Satisfied)
5 Years59.2% (61/103)68.8% (42/61) of completers

While generally well-tolerated, some patients may experience side effects that can lead to discontinuation. endometriozisdernegi.org However, for many, the benefits in pain control and quality of life are substantial, making it a viable option for long-term management. endometriozisdernegi.orgnih.gov

In addition to pain management, norethindrone acetate has been observed to have an effect on the size of endometriotic lesions. A meta-analysis of studies on medical management of ovarian endometriomas found that norethindrone acetate significantly reduced the diameter of these cysts. obgproject.comresearchgate.net

A long-term study on rectovaginal endometriosis treated with norethindrone acetate also reported a significant reduction in the volume of endometriotic nodules as measured by MRI after five years of treatment. endometriozisdernegi.org While it may not completely eradicate the lesions, it can effectively control their growth and, in some cases, lead to a reduction in size. droracle.aiendometriozisdernegi.org

The table below presents findings on the radiological response of rectovaginal endometriotic nodules to five-year norethindrone acetate therapy. nih.gov

Radiological ResponsePercentage of Patients (n=59)
Partial Response55.9%
Stable Disease32.2%
Volumetric Increase11.9%

Abnormal Uterine Bleeding (AUB) and Menstrual Regulation

Norethindrone acetate is a valuable tool for the management of abnormal uterine bleeding (AUB) that is not caused by underlying structural pathologies like fibroids or uterine cancer. medcentral.comnih.gov It is also used to regulate the menstrual cycle. clevelandclinic.orgmedlineplus.gov Its efficacy in these applications is attributed to its ability to stabilize the endometrium and orchestrate a predictable withdrawal bleed upon cessation of treatment. medcentral.com

In certain clinical scenarios, the induction of amenorrhea (the absence of menstruation) is a therapeutic goal. Norethindrone acetate can be used to achieve this by providing continuous progestogenic stimulation to the endometrium, which prevents its breakdown and shedding. droracle.ai This is particularly beneficial for individuals who experience severe menstrual symptoms or for whom menstruation is otherwise undesirable. nih.gov

Continuous administration of norethindrone acetate leads to endometrial atrophy over time, resulting in the cessation of menstrual bleeding. nih.gov This makes it a treatment option for inducing amenorrhea in various patient populations, including those with conditions that are exacerbated by menstruation. droracle.ainih.gov

Control of Breakthrough Bleeding

Norethindrone acetate is utilized in the management of breakthrough bleeding, which is unscheduled bleeding that can occur with hormonal therapies. nih.govgoodrx.com Its progestogenic activity helps to stabilize the endometrium, the lining of the uterus, thereby reducing the incidence of irregular spotting or bleeding. cupag.org When the lining of the uterus does not get thick, there is less bleeding and pain. cupag.org

Research has shown norethindrone to be effective in preventing unscheduled bleeding. nih.gov In a randomized trial comparing oral norethindrone acetate to a combined oral contraceptive for the purpose of delaying menstruation, it was found that norethindrone was superior in preventing breakthrough bleeding. nih.gov Only 8% of the participants in the norethindrone group reported spotting, compared to 43% in the oral contraceptive group. nih.gov While breakthrough bleeding is a known side effect of norethindrone acetate, it has been observed to be less frequent compared to some other hormonal treatments. goodrx.commdpi.com

Comparison of Breakthrough Bleeding in Women Delaying Menstruation
Treatment GroupPercentage Reporting Spotting/Breakthrough Bleeding
Norethindrone Acetate8%
Combined Oral Contraceptive43%

Secondary Amenorrhea

Norethindrone acetate is indicated for the treatment of secondary amenorrhea, which is the absence of menstrual periods for three or more months in women who have previously had a menstrual cycle. clevelandclinic.orgnih.govmedlineplus.gov This condition is often due to a hormonal imbalance. goodrx.comnih.gov

The therapeutic effect of norethindrone acetate in this context relies on its ability to induce secretory changes in an endometrium that has been adequately primed by either endogenous or exogenous estrogen. nih.gov By mimicking the action of progesterone (B1679170), it prepares the uterine lining. clevelandclinic.org Following a course of treatment, the subsequent withdrawal of the progestin typically induces bleeding, simulating a menstrual period. medcentral.comdrugs.com This withdrawal bleeding usually occurs within three to seven days after discontinuing the therapy. nih.govmedcentral.comdrugs.com

Adenomyosis Management

Norethindrone acetate has been evaluated for the medical management of adenomyosis, a condition where the endometrial tissue exists within and grows into the uterine wall, often causing pelvic pain and heavy menstrual bleeding. mdpi.comnih.govnih.gov

A retrospective study evaluated the use of norethindrone acetate in premenopausal women with moderate to severe pelvic pain and bleeding due to adenomyosis. The results indicated a significant improvement in both dysmenorrhea (painful periods) and menorrhagia (heavy bleeding) after treatment. nih.govnih.gov This suggests that norethindrone acetate can be an effective and well-tolerated medical alternative to surgery for symptomatic adenomyosis. nih.govresearchgate.net The progestin in norethindrone acetate helps to thin the lining of the uterus, which can lead to lighter and less painful periods. cupag.org Continuous administration of high-dose progestins like norethindrone acetate has been found to induce a temporary regression of adenomyosis. sociedadperuanaclimaterio.com

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Genitourinary Syndrome of Menopause (GSM) (Investigational)

The use of norethindrone acetate in the management of Genitourinary Syndrome of Menopause (GSM) is currently investigational. GSM encompasses a range of symptoms and signs associated with decreased estrogen and other sex steroids, affecting the vulva, vagina, and lower urinary tract. nih.gov

Standard treatment for GSM often involves estrogen therapy; however, unopposed estrogen can increase the risk of endometrial hyperplasia. nih.gov Progestogens like norethindrone acetate are being explored as a means to counteract these effects on the endometrial tissue. nih.gov Research is underway to develop novel delivery systems, such as a norethindrone acetate-loaded intrauterine device (IUD), designed for the sustained release of the compound. nih.gov The goal of such a system would be to provide a counter-estrogenic intervention to protect the endometrium during estrogen therapy for GSM. nih.govnih.gov

Cyclical Mastalgia (Investigational)

Norethindrone has been investigated for its potential role in managing nonresponsive cyclical mastalgia, which is breast pain that is related to the menstrual cycle. nih.gov However, the evidence for the effectiveness of progestogens in treating mastalgia is not well-established. Some consensus suggests that progestogens may not have a significant role in the treatment of breast pain. nih.gov Further research is needed to determine the efficacy of norethindrone acetate for this indication.

Add-Back Therapy in Gonadotropin-Releasing Hormone Agonist (GnRHa) Treatment

Gonadotropin-Releasing Hormone agonists (GnRHa) are effective in treating conditions like endometriosis by creating a hypoestrogenic state. nih.govresearchgate.net However, this induced state can lead to significant side effects. nih.govnih.gov Hormonal "add-back" therapy is used to alleviate these side effects while maintaining the therapeutic efficacy of the GnRHa treatment. nih.govresearchgate.net Norethindrone acetate is a progestin that has been studied and used as an add-back regimen. nih.govresearchgate.net

Mitigation of Hypoestrogenic Symptoms (Bone Mineral Density Loss, Vasomotor Symptoms)

A primary concern with long-term GnRHa therapy is the loss of bone mineral density (BMD) and the occurrence of vasomotor symptoms such as hot flashes. nih.govnih.govmdpi.com Norethindrone acetate, when used as add-back therapy, has been shown to mitigate these hypoestrogenic symptoms. nih.govresearchgate.net

Several studies have demonstrated that add-back therapy with norethindrone acetate can prevent BMD loss and relieve vasomotor symptoms without compromising the analgesic efficacy of GnRH analogues for endometriosis-associated pain. nih.govmdpi.com A randomized, prospective, double-blinded trial showed that combination therapy of a GnRHa with norethindrone minimized marked vasomotor and vaginal symptoms compared to GnRHa alone. nih.gov Furthermore, the loss of lumbar spine bone mineral density was significantly reduced in the group receiving the combination therapy. nih.gov

Another study involving adolescents and young women on GnRHa therapy for endometriosis found that add-back therapy with norethindrone acetate successfully preserved bone health. nih.gov While combination add-back with estrogen appeared more effective for increasing total body bone mineral content, norethindrone acetate monotherapy stabilized total body, lumbar spine, and hip BMD. nih.gov

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Preservation of Therapeutic Efficacy

Norethindrone acetate (NETA) has demonstrated sustained therapeutic efficacy in the long-term management of symptoms associated with gynecological conditions such as endometriosis. Clinical research illustrates that its effectiveness in pain reduction and disease management is preserved over extended periods of treatment.

A retrospective cohort study assessing the long-term efficacy of norethindrone acetate for rectovaginal endometriosis over a five-year period provides significant insights into its sustained effects. The study included 103 women with pain symptoms who received NETA for five years. nih.gov A significant and lasting reduction in chronic pelvic pain and deep dyspareunia was observed throughout the treatment duration. nih.gov Notably, 61 of the original 103 participants completed the full five-year follow-up. nih.gov Among those who completed the study, a high percentage reported satisfaction with the long-term treatment. nih.gov

Another study focused on the medical management of recurrent endometriomas with long-term norethindrone acetate. This research highlighted a significant reduction in cyst size within as little as three months of initiating therapy. nih.gov The study reported an average regression rate of 0.025 ± 0.015 cm per day with continuous treatment, leading to complete regression of the recurrent endometriomas. nih.gov This demonstrates the preservation of norethindrone acetate's efficacy in not only managing symptoms but also in reducing the size of endometriotic lesions over time.

The sustained efficacy of norethindrone acetate is attributed to its ability to create a hypoestrogenic and acyclic hormonal environment. nih.govresearchgate.net This environment is achieved by suppressing gonadotropins, inhibiting ovulation, and leading to the eventual decidualization and atrophy of endometrial tissue. nih.govresearchgate.net

The following tables present detailed findings from clinical research on the long-term therapeutic efficacy of norethindrone acetate.

Table 1: Patient-Reported Outcomes in Long-Term Norethindrone Acetate Therapy for Rectovaginal Endometriosis

OutcomeBaselineAfter 1 YearAfter 5 Yearsp-value (Baseline vs. 1 & 5 Years)
Chronic Pelvic PainHighSignificantly DecreasedSignificantly Decreased<0.001
Deep DyspareuniaHighSignificantly DecreasedSignificantly Decreased<0.001
DyscheziaHighImprovedStable (vs. 1 Year)0.008 (Baseline vs. 1 Year)
Patient Satisfaction (Completed Study)N/AN/A68.8% Satisfied or Very SatisfiedN/A

Table 2: Radiological and Clinical Response to 5-Year Norethindrone Acetate Treatment for Rectovaginal Endometriosis

Response CategoryPercentage of Patients (n=59)
Partial Radiological Response55.9%
Stable Disease32.2%
Volumetric Increase of Nodules11.9%

Table 3: Efficacy of Long-Term Norethindrone Acetate in the Management of Recurrent Endometriomas

ParameterFindingp-value
Pain DegreeSignificantly lower on treatment compared to baseline<0.00001
Cyst SizeSignificantly smaller in as little as 3 months<0.0001
Average Rate of Regression0.025 ± 0.015 cm/dayN/A
Mean Regression Time10.28 ± 8.25 monthsN/A

Adverse Events and Safety Considerations in Norethindrone Acetate Research

Common and Less Severe Adverse Events

Research, including a large multicenter phase 3 clinical trial involving 1,660 women, has documented several common adverse reactions associated with norethindrone (B1679910) acetate (B1210297), often when used in combination with an estrogen. fda.gov

Adverse ReactionIncidence in Clinical Trial (%)
Nausea/Vomiting7%
Headache7%
Bleeding Irregularities5%
Dysmenorrhea4%
Weight Fluctuation4%
Breast Tenderness4%
Acne3%
Abdominal Pain3%
Anxiety2%
Depression2%
Data from a one-year, open-label, single-arm study evaluating norethindrone acetate and ethinyl estradiol (B170435) tablets for pregnancy prevention. fda.gov

Menstrual irregularities are among the most frequently reported side effects in studies involving norethindrone acetate. drugs.com These can include spotting, breakthrough bleeding, and other changes in the menstrual cycle. clevelandclinic.orgmedlineplus.gov In a phase 3 clinical trial, bleeding irregularities—such as metrorrhagia, irregular menstruation, menorrhagia, vaginal hemorrhage, and dysfunctional uterine bleeding—were reported by 5% of subjects. fda.gov However, research also indicates its utility in managing menstrual issues. One randomized trial found that norethindrone was superior to combined oral contraceptives for delaying menstruation and preventing breakthrough bleeding when initiated on or before cycle day 12. nih.govresearchgate.net In that study, only 8% of women in the norethindrone group reported spotting compared to 43% in the control group. nih.govresearchgate.net

Central nervous system (CNS) effects are commonly observed in clinical research on norethindrone acetate. Headache is a frequently cited event, occurring in 7% of participants in one large trial. fda.gov Other reported CNS effects include mood changes, depression, and dizziness. medlineplus.govsemanticscholar.org The aforementioned trial also noted anxiety and depression as adverse reactions, each affecting 2% of the subjects. fda.gov Worsening mood or feelings of depression are considered side effects to be reported to a care team. clevelandclinic.org

Breast pain, tenderness, or swelling is another common finding in clinical studies of norethindrone acetate. clevelandclinic.orgmedlineplus.govdrugs.com A large clinical trial found that 4% of participants experienced breast tenderness. fda.gov A short-term, 12-week prospective study involving 56 postmenopausal women evaluated the effects of estradiol combined with norethindrone acetate on the breast. nih.gov The study found that while the treatment could up-regulate progesterone (B1679170) receptors, it did not significantly affect proliferation or breast density. nih.gov

Gastrointestinal (GI) disturbances are frequently reported in research participants using norethindrone acetate. drugs.com These events include nausea, vomiting, bloating, and stomach or abdominal pain. clevelandclinic.orgmedlineplus.gov In a major clinical trial, nausea and/or vomiting was the most common adverse reaction alongside headache, reported by 7% of women, while abdominal pain was noted in 3% of participants. fda.gov A prospective pilot study investigating norethindrone acetate for colorectal endometriosis found that while it improved symptoms like diarrhea and intestinal cramping, it did not have a significant effect on constipation or abdominal bloating. nih.govoup.com

Dermatological side effects have been observed in studies of norethindrone acetate. Acne was reported by 3% of subjects in a large-scale clinical trial. fda.gov Other documented dermatological effects include hair loss, growth of hair on the face (hirsutism), and brown or blotchy spots on the skin (melasma or chloasma), particularly on the face. medlineplus.govdrugs.com Allergic reactions, such as skin rash and hives, are also noted as potential adverse events. clevelandclinic.orgrxlist.com In one case report, a 30-year-old woman developed erythema nodosum, a type of skin inflammation, within a month of starting a combination therapy containing norethindrone acetate and ethinyl estradiol. nih.gov

Serious Adverse Events and Associated Risks

Beyond common side effects, research has investigated more severe risks associated with norethindrone acetate, particularly concerning vascular events and effects on major organs.

Serious Adverse Event CategoryAssociated Risks Explored in ResearchKey Research Findings
Thromboembolic and Vascular Risks Venous Thromboembolism (VTE), Stroke, Myocardial InfarctionHigher-dose norethindrone acetate was significantly associated with increased odds of VTE (aOR 3.00). nih.gov The risk appears to be dose-dependent. bmj.com
Hepatic Effects Liver Injury, Transaminitis, Cholestasis, Hepatic AdenomasCase series have documented norethindrone-induced transaminitis, which resolved upon discontinuation. semanticscholar.org It has been associated with a spectrum of liver injuries, including hepatitis and cholestasis. nih.gov
Cardiovascular Events Changes in Cardiovascular Risk FactorsIn postmenopausal women, transdermal 17β-estradiol plus norethisterone acetate showed beneficial impacts on fibrinogen, factor VII, LDL-C, and total cholesterol. nih.gov
Effects on Bone Mineral Density Bone Loss / PreservationIn post-menopausal women, norethisterone prevented bone loss by decreasing bone turnover. nih.gov It was also effective as an add-back regimen to prevent bone loss in young women treated with GnRH analogues for endometriosis. mdedge.com
This table summarizes findings from various research studies and does not represent a comprehensive list of all possible serious adverse events.

Thromboembolic and Vascular Risks The risk of thromboembolic events, particularly venous thromboembolism (VTE), is a significant safety consideration in research on progestogens. Studies suggest this risk may be dose-dependent for norethindrone acetate. bmj.com A nested matched case-control study identified that the use of higher-dose oral norethindrone acetate was significantly associated with increased odds of incident acute VTE, with an adjusted odds ratio of 3.00. nih.gov In contrast, several large studies have concluded there is no increased risk of VTE with the lower contraceptive dose (0.35 mg) of norethindrone acetate. contemporaryobgyn.net The potential for partial conversion of norethindrone acetate to ethinylestradiol is an important factor, as this may have clinical significance in women with a heightened risk for thromboembolism. bmj.comresearchgate.net Other serious vascular events such as stroke and blood clots in the leg, lung, or eye have also been reported as serious side effects. clevelandclinic.orgdrugs.comrxlist.com

Cardiovascular Events The influence of progestogens on cardiovascular health is a critical area of study. Research into the progestogenic component of oral contraceptives suggests it may contribute to an increased risk of stroke and ischemic heart disease, potentially mediated through effects on blood pressure. nih.gov However, other studies have shown neutral or potentially positive effects. A meta-analysis of randomized, controlled trials on postmenopausal women found that transdermal 17β-estradiol combined with this compound had beneficial effects on several cardiovascular disease risk factors, including significant reductions in fibrinogen, factor VII, LDL-C, and total cholesterol. nih.gov Another study in cholesterol-fed rabbits suggested that norethindrone acetate enhances the antiatherogenic effect of 17β-estradiol. ahajournals.org

Hepatic Effects Though rare, serious liver-related adverse events have been documented in research concerning norethindrone acetate. These include liver injury, jaundice (yellowing of the skin or eyes), and in very rare instances, liver tumors. clevelandclinic.orgdrugs.comrxlist.com A retrospective case series detailed 10 cases of norethindrone-induced transaminitis (elevated liver enzymes) in patients treated for endometriosis; in all cases, liver function tests normalized after the drug was discontinued (B1498344). semanticscholar.org Other case reports have described norethisterone-induced liver injury, including cholestatic hepatitis. nih.govnih.gov The development of hepatic adenomas has also been reported in patients on high-dose norethisterone. researchgate.net

Effects on Bone Mineral Density The impact of norethindrone acetate on bone health has been explored, particularly in the context of long-term use and in specific patient populations. Research in post-menopausal women with osteoporosis suggests that norethisterone can prevent bone loss by decreasing bone turnover. nih.gov One study found that after two years of treatment, fat-corrected forearm bone mineral content rose significantly. nih.gov Another study in post-menopausal women showed that a combination of estrogen and this compound provided effective prophylaxis against bone loss. nih.gov Furthermore, norethindrone acetate has been studied as an effective "add-back" therapy to prevent bone mineral density loss in young women with endometriosis undergoing treatment with GnRH analogues like leuprolide acetate. mdedge.com

Thromboembolic Disorders (Thrombophlebitis, Pulmonary Embolism, Cerebral Thrombosis/Embolism, Deep Vein Thrombosis)

Norethindrone acetate has been studied in relation to various thromboembolic events, which involve the formation of a blood clot inside a blood vessel that breaks loose and is carried by the bloodstream to another site. Research has identified associations between the use of progestogens, including norethindrone acetate, and conditions such as deep vein thrombosis (DVT), pulmonary embolism (PE), and cerebral venous sinus thrombosis (CVST). drugs.comnih.gov The U.S. Food and Drug Administration (FDA) lists active deep vein thrombosis and pulmonary embolism, or a history of these conditions, as contraindications for the use of norethindrone acetate. fda.report

Case reports have documented severe thromboembolic events in patients taking norethindrone. For instance, a 44-year-old woman being treated with norethisterone (a closely related compound of which norethindrone acetate is a prodrug) for atypical hyperplasia of the endometrium developed an acute pulmonary embolism with cardiac arrest one month into treatment. cadrj.com Similarly, several case reports have described cerebral venous sinus thrombosis in young women taking norethindrone acetate for menstrual disorders like menorrhagia. ijrcog.orgnih.govresearchgate.net In some of these cases, underlying risk factors such as hyperhomocysteinemia were also present, suggesting a multifactorial cause. ijrcog.orgresearchgate.net

A large-scale study assessing incident acute venous thromboembolism (VTE) among women of reproductive age found that the use of norethindrone acetate was significantly associated with increased odds of VTE compared to non-use. nih.gov The study highlighted that for women aged 45–49, current use of norethindrone acetate was associated with 12 excess VTEs per 10,000 exposed women. nih.gov

Table 1: Selected Research Findings on Norethindrone Acetate and Thromboembolic Events

Study/Report TypeConditionPatient ProfileKey FindingSource
Case ReportAcute Pulmonary Embolism with Cardiac Arrest44-year-old female treated with norethisterone for atypical hyperplasia of endometrium.Patient developed PE and cardiac arrest one month after starting treatment. cadrj.com
Case ReportCerebral Venous Sinus Thrombosis (CVST)24-year-old female with menorrhagia and undiagnosed hyperhomocysteinemia.Developed CVST after taking norethisterone. ijrcog.org
Case-control StudyVenous Thromboembolism (VTE)Reproductive-aged women.Use of norethindrone acetate was significantly associated with increased odds of incident acute VTE. nih.gov
Case ReportCerebral Venous Sinus Thrombosis (CVST)Young woman taking norethindrone acetate for abnormal uterine bleeding.Developed thrombosis after 50 days of use. nih.gov

The risk of thromboembolism in hormonal therapy is complex and often linked to the estrogen component in combined oral contraceptives (COCs). nih.govnih.gov The estrogenic component is generally believed to be the primary driver of the increased thromboembolic risk associated with these medications. nih.gov However, research indicates that the type of progestin also plays a role. nih.govnih.govbmj.com

Progestogens are categorized into generations, with norethisterone (the active form of norethindrone acetate) being a first-generation progestin. nih.gov Studies comparing different COCs have found that the risk of VTE can vary depending on the progestin used. bmj.com A large pooled analysis of four prospective cohort studies involving nearly 80,000 women concluded that COCs containing norethindrone/norethindrone acetate (NET/NETA) and those containing levonorgestrel (B1675169) (a second-generation progestin) carry a similar low risk for VTE. nih.gov The study provided reassurance about the safety profile of norethindrone acetate in combination with low-dose estrogen, finding it comparable to levonorgestrel, which is often considered the "gold standard" for safety regarding thromboembolic risk. nih.gov

Some of norethindrone acetate's effects may be related to its partial metabolism into ethinylestradiol, a potent estrogen. researchgate.netbmj.com This conversion is a distinguishing characteristic of norethindrone and its acetate form compared to other progestogens. bmj.com This inherent estrogenic activity might contribute to venous complaints, particularly when combined with higher doses of external estrogens. bmj.com

The risk of VTE associated with norethindrone acetate appears to be dose-dependent. bmj.comcontemporaryobgyn.net Several large studies focusing on the low contraceptive dose of norethindrone acetate (0.35 mg) concluded that there is no increased risk of VTE at this dosage. contemporaryobgyn.net This has led to the distinction in FDA contraindications, which list a history of DVT or PE as a contraindication for higher therapeutic doses but not for the contraceptive dose. contemporaryobgyn.net

In contrast, higher doses used for therapeutic purposes, such as treating abnormal uterine bleeding or endometriosis (ranging from 5 to 15 mg), may be associated with an increased risk. bmj.comcontemporaryobgyn.net The data on VTE risk with these higher doses are less clear. contemporaryobgyn.net The in-vivo conversion of norethindrone acetate to ethinyl estradiol could be clinically significant at these higher doses, potentially contributing to an increased risk of thrombosis. bmj.comcontemporaryobgyn.net One study noted that 20 mg of norethindrone acetate might be equivalent to taking a pill containing 30 mcg of ethinyl estradiol. contemporaryobgyn.net A World Health Organization study suggested that progestogen therapy at therapeutic doses is associated with an elevated VTE risk, even after adjusting for other cardiovascular risk factors. bmj.com

Hepatic Considerations

The use of norethindrone acetate is contraindicated in individuals with significant liver disease, impaired liver function, or liver tumors. fda.reportrxlist.comfda.govdrugs.com Progestogens are extensively metabolized by the liver, and their use in patients with hepatic impairment is generally contraindicated. drugs.com In rare instances, the use of hormonal substances like norethindrone has been associated with benign or malignant liver tumors, which can lead to life-threatening intra-abdominal hemorrhage. medex.com.bd

Norethindrone acetate has been linked to drug-induced liver injury (DILI), specifically manifesting as transaminitis—an elevation of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). semanticscholar.orgnih.gov While considered a rare adverse event, multiple case reports and series have documented this phenomenon. nih.govnih.govnih.govqu.edu.qa

A retrospective case series reviewed 10 patients with endometriosis who developed transaminitis after receiving norethindrone. semanticscholar.orgnih.gov The condition was diagnosed in both symptomatic patients (presenting with nausea, vomiting, or rash) and asymptomatic patients through incidental findings on routine lab tests. semanticscholar.orgnih.gov In all documented cases, liver function tests normalized after the discontinuation of the drug, with resolution occurring within one to 12 months. semanticscholar.orgnih.gov

Potential contributing factors that may increase susceptibility to norethindrone-induced transaminitis include obesity and a history of non-alcoholic fatty liver disease (NAFLD). nih.govqu.edu.qadoaj.org In one case series, five of the ten patients were classified as obese, and one had a known history of fatty liver disease. nih.gov Elevated BMI can be associated with higher baseline liver transaminases, potentially exacerbating the risk of DILI. nih.gov

Table 2: Summary of Case Series on Norethindrone-Associated Transaminitis

Number of PatientsPatient PopulationKey Clinical PresentationIdentified Contributing FactorsOutcomeSource
10Patients with endometriosisAsymptomatic or symptomatic (nausea, vomiting, rash, headache) elevation of ALT and AST.Obesity (5 patients), Overweight (1 patient), known fatty liver disease (1 patient).Normalization of liver function tests within 1-12 months after discontinuation. semanticscholar.orgnih.gov
3Women with abnormal uterine bleeding.Hepatitic type drug-induced liver injury with significant rise in transaminases.Prolonged use of Norethisterone.Complete improvement after withdrawal of the drug. nih.gov
3Two potential kidney donors and one CKD patient on hemodialysis.Asymptomatic elevation of liver enzymes.N/AResolved promptly on discontinuation of norethisterone. nih.gov

There is a clear contraindication for the use of norethindrone acetate in patients with markedly impaired liver function or active liver disease. fda.reportfda.gov This includes conditions such as severe disturbances of liver function, Dubin-Johnson syndrome, Rotor syndrome, and previous or existing liver tumors. medex.com.bdpracto.com The product labeling for norethindrone acetate specifies that it should be discontinued if jaundice develops. rxlist.com The rationale for this contraindication is based on the extensive hepatic metabolism of the compound and the risk of exacerbating underlying liver conditions. drugs.com

Cardiovascular Effects

The cardiovascular effects of progestogens, including norethindrone acetate, have been a subject of research, particularly in the context of combined hormone therapies. nih.govunc.edu The progestogenic component of oral contraceptives may contribute to an increased risk of stroke and ischemic heart disease, an effect that is thought to be partly mediated through elevations in blood pressure. nih.gov

However, some research suggests neutral or even beneficial cardiovascular effects. A meta-analysis of randomized, controlled trials on the transdermal administration of 17β-estradiol combined with this compound in postmenopausal women found beneficial impacts on several cardiovascular disease risk factors. nih.gov The study reported significant reductions in fibrinogen, factor VII, LDL-C (low-density lipoprotein cholesterol), and TC (total cholesterol). nih.gov

In a preclinical study using a rabbit model of atherosclerosis, norethindrone acetate was found to enhance the antiatherogenic effect of 17β-estradiol. ahajournals.org This effect was only partially explained by changes in serum lipids and lipoproteins, suggesting other mechanisms may be involved in reducing aortic cholesterol accumulation. ahajournals.org It is important to note that the progestogenic component of oral contraceptives does not appear to influence the risk of venous thromboembolism, which is primarily driven by the estrogen component. nih.gov

Impact on Lipid Profile (HDL Cholesterol)

The influence of norethindrone acetate on lipid profiles, particularly High-Density Lipoprotein (HDL) cholesterol, is a significant area of study, especially when used in combination oral contraceptives. Research indicates that the dose of norethindrone and the type of progestin in these formulations are critical determinants of their metabolic effects. nih.gov

A cross-sectional study involving 1,060 women on various oral contraceptives and 418 controls revealed distinct effects on HDL cholesterol based on the norethindrone dosage. The formulation containing a low dose of norethindrone (500 micrograms) was associated with a 10% increase in HDL cholesterol levels. nih.gov In contrast, the combination pill with a high dose of norethindrone (1000 micrograms) did not significantly affect HDL cholesterol levels. nih.gov These findings underscore the importance of progestin dose in metabolic outcomes. For comparison, formulations containing levonorgestrel were found to lower HDL cholesterol levels. nih.gov

Effects of Different Oral Contraceptive Formulations on HDL Cholesterol nih.gov
Progestin ComponentEffect on HDL Cholesterol
Low-Dose Norethindrone10% Increase
High-Dose NorethindroneNo significant effect
Low-Dose Levonorgestrel5% Decrease
High-Dose Levonorgestrel16% Decrease
Desogestrel12% Increase
Potential Antiatherogenic Effects in Combination Therapy

Research has explored the potential cardiovascular benefits of norethindrone acetate (NETA) when combined with estradiol, suggesting it may enhance antiatherogenic effects. A study using ovariectomized, cholesterol-fed rabbits investigated the impact of NETA combined with 17β-estradiol (E2) on established aortic atherosclerosis. ahajournals.orgahajournals.org

The study found that the continuous combination of NETA with E2 resulted in a significant additional preventive antiatherogenic effect compared to E2 therapy alone. ahajournals.org Rabbits treated with E2 combined with either 1 mg or 3 mg of NETA showed significantly less aortic cholesterol accumulation than those treated with E2 alone or a placebo. ahajournals.orgahajournals.org This beneficial effect was only partially attributable to changes in serum lipids and lipoproteins, suggesting other mechanisms may be involved. ahajournals.orgahajournals.org A meta-analysis also demonstrated that treatment with 17β-estradiol plus this compound significantly reduces levels of lipoprotein (a) and apolipoprotein B in postmenopausal women, further supporting a cardioprotective role. researchgate.net

Aortic Cholesterol Content in Rabbits After 38-Week Intervention ahajournals.org
Treatment GroupAortic Cholesterol Content (μmol/cm²) (mean±SEM)
Placebo7.20±0.94
E2 (4 mg daily)5.46±0.77
E2 (4 mg) + NETA (1 mg)2.76±0.44
E2 (4 mg) + NETA (3 mg)1.77±0.37
Risk of Ischemic Stroke (with EE combinations)

The use of combined oral contraceptives (COCs) containing norethindrone acetate and ethinyl estradiol (EE) has been associated with an increased risk of ischemic stroke. A meta-analysis showed that users of COCs have a 1.6-fold increased risk of myocardial infarction or ischemic stroke compared to non-users. nih.gov The risk appears to be influenced by the estrogen dose, with higher doses associated with a greater risk. nih.gov

Studies indicate that hormonal contraceptives containing ethinyl estradiol can increase the risk of thrombotic stroke by 50-100%. researchgate.net A large Danish study tracked over two million women and found that the combined estrogen-progestin pill was associated with double the risk of ischemic stroke. bmjgroup.com The risk is particularly elevated for women who experience migraine with aura and use combined hormonal contraceptives. nih.gov One study reported a 6.1-fold increased odds of ischemic stroke for women with migraine with aura who used combined hormonal contraceptives. nih.gov Progestin-only contraceptives, however, are considered to have no associated risk of ischemic stroke. nih.gov

Relative Risk of Thrombotic Stroke with Ethinyl Estradiol Formulations acpjournals.org
Ethinyl Estradiol DoseAdjusted Relative Risk (95% CI)
20 µg (plus progestin)1.6 (1.4 to 1.9)
30 to 40 µg (plus progestin)1.8 (1.6 to 1.9)
50 µg (plus progestin)2.0 (1.5 to 2.7)

Reproductive and Fetal Concerns

Contraindication in Pregnancy and Potential Fetal Harm

Norethindrone acetate is contraindicated for use during pregnancy. nih.govfda.govdrugs.comnih.gov Administration of the drug to pregnant women may cause fetal harm. motherfigure.comnih.govdrugs.com Reports suggest an association between in utero exposure to progestational drugs during the first trimester of pregnancy and adverse fetal outcomes. nih.govfda.gov If a woman becomes pregnant while taking norethindrone acetate, she should be informed of the potential risks to the fetus. drugs.com

Association with Congenital Abnormalities

Intrauterine exposure to norethindrone acetate, particularly during the first four months of pregnancy, is associated with an increased risk of minor birth defects in both male and female fetuses. fda.govnih.govnih.govdrugs.com

Specific congenital abnormalities linked to first-trimester exposure include:

Female Fetuses : Some progestational drugs may cause mild virilization (masculinization) of the external genitalia. nih.govfda.govmotherfigure.com

Male Fetuses : An increased risk of hypospadias, a condition where the opening of the penis is on the underside rather than the tip, has been reported. nih.govnih.govfda.gov The risk of hypospadias, which is 5 to 8 per 1,000 male births in the general population, may be approximately doubled with exposure to these drugs. fda.gov

Research using zebrafish embryos demonstrated that a combination of this compound and ethinyl estradiol can induce developmental abnormalities affecting multiple organ systems in a dose- and time-dependent manner, indicating potential teratogenic effects. nih.gov

Lactation Considerations

Progestin-only contraceptives like norethindrone are considered the hormonal contraceptives of choice for breastfeeding women, although nonhormonal methods are generally preferred. nih.gov Detectable amounts of progestins have been identified in the milk of mothers receiving them, and caution is advised when administered to a nursing woman. fda.govdrugs.com

Studies on the contraceptive dose of norethindrone (350 mcg daily) indicate that it does not appear to adversely affect milk composition, the milk supply, or the growth and development of the infant. nih.gov However, there is limited information regarding the use of higher doses during lactation, such as the 5mg tablets used to delay menstruation. breastfeeding-and-medication.co.ukbreastfeeding-and-medication.co.uk It has been suggested that this higher dose may potentially reduce the quantity of breastmilk, with some anecdotal reports of a temporary dip in supply. breastfeeding-and-medication.co.ukbreastfeeding-and-medication.co.uk

Ocular Abnormalities (Optic Neuritis, Retinal Thrombosis)

The use of hormonal contraceptives, including those containing norethindrone acetate, has been associated with a risk of thromboembolic and thrombotic vascular events, which can manifest as serious ocular abnormalities.

Optic Neuritis: Optic neuritis is an inflammatory condition of the optic nerve that can lead to sudden, reduced vision. While neuro-ophthalmologic complications such as retrobulbar neuritis have been associated with combined oral contraceptives, a direct and specific causal link between norethindrone acetate as a single agent and optic neuritis is not strongly established in current research. nih.gov General studies on optic neuritis often focus on its association with demyelinating diseases or the use of other specific medications. nih.govnih.gov

Retinal Thrombosis: Retinal thrombosis, or retinal vein occlusion, is a blockage of the small veins that carry blood away from the retina, which can cause sudden vision loss. practo.com Product labeling for contraceptives containing norethindrone acetate explicitly warns of this risk. nih.gov It advises immediate evaluation for retinal vein thrombosis if unexplained vision loss, proptosis (bulging of the eye), diplopia (double vision), or papilledema (swelling of the optic disc) occurs. nih.gov This potential adverse event is considered a class effect for oral contraceptives, which are known to increase the risk of blood clots. practo.com

Breast Health Concerns

Mammographic breast density, a measure of the amount of dense fibroglandular tissue compared to fatty tissue in the breast, is a significant risk factor for breast cancer. Research has shown that the use of norethindrone acetate in combination with an estrogen can lead to an increase in breast density.

A prospective randomized trial involving 120 healthy postmenopausal women compared the effects of 1 mg of oral estradiol (E2) combined with either 2 mg of drospirenone (B1670955) (DRSP) or 0.5 mg of this compound (NETA). After six months of treatment, both groups showed a statistically significant increase in mammographic breast density from baseline. Another cross-sectional study among 724 Norwegian women found that those using either low- or high-dose continuous combined regimens of estradiol and this compound had significantly higher percent mammographic density compared to never-users. nih.gov

Impact of Norethindrone Acetate on Mammographic Breast Density

Study PopulationTreatment GroupKey FindingSource
120 postmenopausal women1 mg Estradiol + 0.5 mg this compound (NETA)Median increase of 2.3% in mammographic density after 6 months (p &lt; 0.001). rxlist.com
724 postmenopausal womenLow-dose Estradiol + NETA7.7% higher percent mammographic density compared to never-users (p &lt; 0.0001). nih.gov
High-dose Estradiol + NETA8.8% higher percent mammographic density compared to never-users (p &lt; 0.0001).

The relationship between norethindrone acetate use and breast cancer risk has been examined in several observational studies, with varied findings depending on the formulation (e.g., combined with estrogen vs. progestin-only) and the population studied.

Observational Studies on Norethindrone Acetate and Breast Cancer Risk

Study DesignPopulationFormulationKey Finding (Relative to Never/Former Users)Source
Case-controlWomen 20-49 yearsOral contraceptive with Norethindrone Acetate60% increased risk. globalrx.comdrugs.com
Case-controlWomen 20-49 yearsTriphasic oral contraceptive with Norethindrone3.1-fold increased risk. nih.gov
Nested case-controlPostmenopausal womenHormone replacement therapy with Estradiol + NorethisteroneAdjusted Odds Ratio of 1.88 for recent, long-term users. nih.gov
Systematic reviewVaries across 6 studiesProgestin-only contraceptives with NorethisteroneNo overall association found (Relative Risk = 0.7). clevelandclinic.org

Drug-Drug Interactions

Cytochrome P450 Enzyme System (CYP3A4) Inducers/Inhibitors

Norethindrone acetate is metabolized in the liver, and its biotransformation is significantly influenced by the cytochrome P450 enzyme system. Specifically, the further metabolism of its active metabolite, norethindrone, is catalyzed by the CYP3A4 enzyme. nih.gov Consequently, other drugs that either induce or inhibit the activity of CYP3A4 can alter the plasma concentration of norethindrone, potentially affecting its clinical outcomes. medsafe.govt.nz

CYP3A4 Inducers: These substances increase the activity of the CYP3A4 enzyme, leading to faster metabolism of norethindrone. This accelerated breakdown can result in lower systemic levels of the hormone.

CYP3A4 Inhibitors: These substances decrease or block the activity of the CYP3A4 enzyme. This can slow down the metabolism of norethindrone, leading to higher-than-expected plasma concentrations of the hormone.

Examples of Common CYP3A4 Modulators

Modulator TypeExamplesEffect on Norethindrone MetabolismSource
Inducers (Accelerate Metabolism)Anticonvulsants (e.g., Phenytoin (B1677684), Carbamazepine (B1668303), Phenobarbital)Decrease norethindrone plasma levels nih.govmedsafe.govt.nz
Rifampin, Rifabutin clevelandclinic.orgmedsafe.govt.nz
St. John's Wort globalrx.comdrugs.commedsafe.govt.nz
Glucocorticoids medsafe.govt.nz
Inhibitors (Slow Metabolism)Azole Antifungals (e.g., Ketoconazole, Itraconazole)Increase norethindrone plasma levels nih.govmedsafe.govt.nzpharmacytimes.com
Macrolide Antibiotics (e.g., Clarithromycin, Erythromycin) medsafe.govt.nzpharmacytimes.com
Protease Inhibitors (e.g., Ritonavir) pharmacytimes.com
Grapefruit juice clevelandclinic.orgmedsafe.govt.nz

Impact on Contraceptive Efficacy

The interaction between norethindrone acetate and CYP3A4 modulators has significant clinical implications, particularly when the compound is used for contraception.

Concurrent use of strong CYP3A4 inducers can substantially reduce the effectiveness of norethindrone-based contraceptives. nih.gov The increased metabolic rate lowers the circulating hormone levels, which may be insufficient to prevent ovulation, leading to a higher risk of unintended pregnancy. drugs.com This interaction has been noted with various medications, including certain anticonvulsants, antibiotics like rifampin, and the herbal supplement St. John's Wort. nih.govglobalrx.com A reduction in contraceptive effectiveness and an increased incidence of breakthrough bleeding are associated with such concomitant use. nih.gov

Conversely, while co-administration with potent CYP3A4 inhibitors can increase norethindrone levels, the primary clinical concern highlighted in the literature is the loss of efficacy due to inducers.

Specific Drug Interactions (e.g., Rifampin, Carbamazepine, Phenytoin)

The clinical efficacy of norethindrone acetate can be significantly influenced by the concurrent administration of other drugs. This is particularly true for substances that are potent inducers of hepatic enzymes, which can accelerate the metabolism of norethindrone acetate and lead to a reduction in its therapeutic effect.

Rifampin: Co-administration of rifampin, a potent inducer of liver enzymes, has been shown to significantly decrease the plasma concentration of norethindrone. nih.gov This interaction is due to the accelerated metabolism of norethindrone, which can lead to a reduction in its efficacy. nih.gov Studies have demonstrated a significant reduction in the area under the plasma concentration-time curve (AUC) and the half-life of norethindrone when administered with rifampin. nih.gov This can result in a failure of the intended therapeutic effect, and for women using it for contraception, it may lead to breakthrough bleeding and an increased risk of unintended pregnancy. drugs.com

Carbamazepine and Phenytoin: Similar to rifampin, antiepileptic drugs such as carbamazepine and phenytoin are also inducers of hepatic enzymes, specifically the cytochrome P450 3A4 (CYP3A4) system. nih.govnih.gov The induction of these enzymes leads to an accelerated clearance of sex hormones like norethindrone. medex.com.bddrugs.com This can reduce the blood levels and therapeutic effects of norethindrone. drugs.comdrugs.com Clinical consequences of this interaction include an increased risk of breakthrough bleeding and potential contraceptive failure when low-dose oral contraceptives containing norethindrone are used. drugs.comdrugs.comdrugs.com The incidence of menstrual irregularities has been reported to be as high as 65% in some studies of women taking oral contraceptives with anticonvulsants. drugs.comdrugs.com Therefore, alternative or additional contraceptive methods are often recommended for women receiving long-term therapy with these antiepileptic drugs. drugs.comdroracle.ai

The following table summarizes the key aspects of these drug interactions:

Interacting DrugMechanism of InteractionClinical Consequence
RifampinInduction of hepatic enzymes, leading to accelerated metabolism of norethindrone. nih.govReduced plasma concentration and efficacy of norethindrone, potential for breakthrough bleeding and contraceptive failure. nih.govdrugs.com
CarbamazepineInduction of hepatic CYP450 enzymes, leading to accelerated clearance of norethindrone. nih.govdrugs.comDecreased blood levels and therapeutic effect of norethindrone, increased risk of breakthrough bleeding and unintended pregnancy. drugs.com
PhenytoinInduction of hepatic CYP450 enzymes, which accelerates the metabolism of norethindrone. nih.govmedex.com.bdReduced blood levels and efficacy of norethindrone, increased risk of breakthrough bleeding and contraceptive failure. drugs.comdrugs.com

Management of Adverse Events and Patient Monitoring

The management of adverse events and appropriate patient monitoring are crucial for the safe use of norethindrone acetate.

A key aspect of patient monitoring involves regular physical examinations. Prior to initiating therapy, and periodically during treatment, a physical examination that includes special attention to the breasts and pelvic organs, as well as a Papanicolaou (Pap) smear, is recommended. medcentral.comclevelandclinic.org

Patients with certain pre-existing conditions require careful observation during norethindrone acetate therapy. This includes individuals with conditions that may be aggravated by fluid retention, such as asthma, seizure disorders, migraine, or cardiac or renal dysfunction. medcentral.comdrugs.com Patients with a history of clinical depression should also be closely monitored, and the drug should be discontinued if depression recurs to a serious degree. medcentral.comrxlist.com

In the event of breakthrough bleeding or irregular vaginal bleeding, it is important to consider nonfunctional causes. medcentral.com Adequate diagnostic procedures should be undertaken in patients with undiagnosed vaginal bleeding to rule out underlying pathology. medcentral.comdrugs.com

Diabetic patients should be carefully monitored as progestin therapy may have adverse effects on carbohydrate metabolism. rxlist.com Similarly, women with hyperlipidemias should be monitored closely as progestin therapy can affect lipid metabolism. fda.gov

Patients should be advised to report any sudden vision changes, such as partial or complete loss of vision, or the sudden onset of migraine, as these may be signs of serious ocular events. fda.gov If examination reveals papilledema or retinal vascular lesions, the medication should be discontinued. fda.gov

Advanced Research Directions and Future Perspectives

Exploration of Novel Drug Delivery Systems

The development of innovative drug delivery systems for norethindrone (B1679910) acetate (B1210297) is a key area of research, with the goal of enhancing bioavailability, providing sustained and controlled release, and improving patient compliance.

Sustained release formulations are designed to deliver norethindrone acetate over an extended period, maintaining therapeutic concentrations while minimizing fluctuations. Research in this area includes the development of transdermal patches and oral nanoparticles. Transdermal systems offer the advantage of avoiding first-pass metabolism, while oral nanoformulations aim to improve the dissolution rate and bioavailability of this poorly water-soluble compound.

A recent study detailed the development of a nanoparticulate liquid medicated formulation for norethindrone that exhibited a controlled, zero-order release over 96 hours. This formulation was designed to enhance oral bioavailability and reduce dosing frequency. The dissolution profile of this formulation was significantly different from that of the unformulated drug, indicating a sustained release mechanism.

Another innovative approach is the development of intrauterine devices (IUDs) that provide localized and sustained delivery of norethindrone acetate. One such device, a hollow, cylindrical platform made of ethyl cellulose and polycaprolactone, has been designed for implantation in the uterine cavity. This system is intended to act as a counter-estrogenic intervention in the treatment of genitourinary syndrome of menopause by providing a sustained release of the progestin directly to the target tissue.

Dissolution Profile of Norethindrone from a Nanoparticulate Formulation

Time (hours)Cumulative Release (%) in 0.1 N HClCumulative Release (%) in Phosphate Buffer pH 6.8
2~15~12
8~40~35
24~70~65
48~90~85
96>95>95

Spatio-temporal release mechanisms aim to deliver a drug to a specific location at a predetermined time and rate. This advanced approach can maximize therapeutic effects while minimizing systemic exposure and potential side effects. The aforementioned novel IUD for norethindrone acetate is a prime example of a spatio-temporal release system. By delivering the drug directly to the uterine cavity over a prolonged period, it provides targeted therapeutic action for gynecological conditions. The release mechanism from this polymer-based system involves both diffusion and polymer relaxation, allowing for a controlled and sustained delivery profile.

Further Elucidation of Molecular Mechanisms

A deeper understanding of the molecular interactions of norethindrone acetate is essential for optimizing its therapeutic use and identifying new applications. This includes a detailed analysis of its receptor binding affinities, its effects on gene expression, and a comprehensive understanding of its metabolic pathways.

Norethindrone acetate primarily exerts its effects through its active metabolite, norethindrone, which binds to progesterone (B1679170) receptors. Crystallographic analysis of the progesterone receptor ligand-binding domain in complex with norethindrone has revealed that the binding pocket can accommodate the steroid through local shifts in the protein's main chain and alternative side chain conformations. This flexibility imparts a ligand-specific volume to the binding pocket.

In addition to its progestogenic activity, norethindrone and its metabolites can interact with other steroid receptors, albeit with lower affinity. The relative binding affinities of norethindrone for various steroid receptors have been reported, providing insight into its broader endocrine effects.

Furthermore, studies have begun to elucidate the specific effects of norethindrone acetate on gene expression in target tissues. For instance, in human endometrial epithelial cells, norethindrone acetate has been shown to upregulate the expression of the Wnt-7a gene. This finding suggests a potential mechanism by which progestogens may reduce the risk of estrogen-induced endometrial neoplasia.

Relative Binding Affinities of Norethindrone for Steroid Receptors

ReceptorRelative Binding Affinity (%)
Progesterone Receptor (PR)150
Androgen Receptor (AR)75
Estrogen Receptor (ER)<1
Glucocorticoid Receptor (GR)2
Mineralocorticoid Receptor (MR)<1

Data is presented as a percentage of the affinity of the reference ligand (progesterone for PR, testosterone for AR, estradiol (B170435) for ER, dexamethasone for GR, and aldosterone for MR).

Norethindrone acetate is rapidly metabolized to its active form, norethindrone, which then undergoes further metabolic conversion. The primary metabolic pathways involve the reduction of the A-ring by 5α-reductase and 3α-hydroxysteroid dehydrogenase. This results in the formation of various metabolites, including 5α-dihydronorethindrone and tetrahydro-norethindrone isomers.

Comparative Studies with Other Progestins and Treatment Modalities

Comparative clinical studies are essential for defining the specific therapeutic profile of norethindrone acetate relative to other progestins and treatment modalities. These studies provide valuable information on efficacy and patient outcomes in various clinical settings.

In the context of oral contraceptives, norethindrone acetate-containing pills have been compared to those containing levonorgestrel (B1675169). One randomized trial found that norethindrone was superior to a combined oral contraceptive pill in preventing breakthrough bleeding when used for short-term delay of menses. nih.gov Specifically, only 8% of women in the norethindrone group reported spotting compared to 43% in the oral contraceptive group. nih.gov

For the treatment of endometriosis-related pain, norethindrone acetate has been compared with medroxyprogesterone acetate and dienogest. A study comparing norethindrone acetate to an extended-cycle oral contraceptive containing levonorgestrel for endometriosis symptoms found that both treatments effectively reduced pain scores and the volume of endometriotic lesions over 12 months. endoadeno.org.tr Another randomized controlled trial comparing norethindrone acetate (5 mg/day) with dienogest (2 mg/day) for endometriosis-associated pain found that both progestins significantly reduced pain scores over 12 months with no significant difference between the groups. nih.gov However, norethindrone acetate demonstrated a significantly greater reduction in endometrioma size. nih.gov

Comparative Efficacy of Norethindrone Acetate in Endometriosis-Associated Pain (12-Month Follow-up)

Pain Score (VAS)Norethindrone Acetate (5 mg/day)Dienogest (2 mg/day)P-value
Dysmenorrhea (Baseline)7.43 ± 2.97.23 ± 2.87NS
Dysmenorrhea (12 months)0.00 ± 0.000.00 ± 0.00NS
Chronic Pelvic Pain (Baseline)---
Chronic Pelvic Pain (12 months)1.06 ± 2.430.00 ± 0.000.058

VAS: Visual Analog Scale; NS: Not Significant. Data from a randomized controlled trial comparing norethindrone acetate and dienogest. nih.gov

Head-to-Head Trials for Efficacy and Safety

Direct comparative studies are crucial for delineating the specific benefits and risks of norethindrone acetate relative to other hormonal therapies. Research in this area aims to provide clinicians with evidence-based guidance for individualizing treatment.

One open-label, randomized, active-controlled study compared a 24-day regimen of norethindrone acetate 1 mg/ethinyl estradiol 20 µg with a conventional 21-day regimen of the same combination. The 24-day regimen was associated with significantly fewer intracyclic bleeding days (0.95 vs. 1.63), fewer days of withdrawal bleeding (2.66 vs. 3.88), and fewer total bleeding/spotting days over cycles 2-6 (18.6 vs. 23.2). Both regimens were reported to be well-tolerated nih.gov.

Another area of investigation involves comparing norethindrone acetate with other progestins, such as levonorgestrel. A study comparing low-dose oral contraceptives containing norethindrone acetate versus levonorgestrel found no significant difference in the risk of venous or arterial thromboembolism between the two researchgate.net. However, differences in bleeding patterns have been observed, with one study noting that a greater percentage of normal cycles occurred in the levonorgestrel/ethinyl estradiol group compared to the norethindrone acetate/ethinyl estradiol group in the fourth cycle of use (63.8% vs. 41.9%) researchgate.net.

Furthermore, clinical trials are underway to compare the effects of micronized progesterone versus norethindrone acetate when combined with estradiol for menopausal hormone therapy. A primary objective of such trials is to assess the impact on mammographic breast density, a known risk factor for breast cancer centerwatch.com.

A study is also comparing norethindrone acetate with a GnRH agonist (Lupron Depot) for the management of endometriosis symptoms, with a focus on preserving bone mineral density withpower.com.

Comparative Efficacy of Norethindrone Acetate in Clinical Trials
Comparison GroupKey Efficacy OutcomeResultCitation
21-day NETA/EE RegimenIntracyclic Bleeding Days24-day regimen showed significantly fewer days (0.95 vs 1.63). nih.gov
Levonorgestrel-containing OCsRisk of Venous ThromboembolismNo significant difference observed. researchgate.net
GnRH Agonist (Lupron Depot)Bone Mineral DensityStudy aims to determine if NA better maintains bone density. withpower.com

Long-Term Follow-up Studies Post-Treatment Discontinuation

Understanding the effects of norethindrone acetate after its discontinuation is a critical area of research, particularly concerning the return of fertility and the persistence of any physiological changes.

Upon cessation of hormonal therapy, a return to pretreatment physiological states is generally expected. For instance, in a study observing post-menopausal women, withdrawal of a combination therapy including norethindrone acetate led to a steep increase in total and LDL-cholesterol, returning to pretreatment values nih.gov. Similarly, any effects on bone mineral density are likely to reverse upon discontinuation, with bone mass beginning to recover as normal hormonal cycles resume mdedge.com.

For women who have used norethindrone acetate for conditions like endometriosis, the recurrence of symptoms post-treatment is a significant concern. Long-term management strategies are often necessary due to the chronic nature of the disease nih.gov.

A retrospective study on the long-term use of norethindrone acetate for rectovaginal endometriosis over five years found that 59.2% of women completed the follow-up. Of those who completed the study, 68.8% were satisfied or very satisfied with the treatment nih.gov. However, the study also noted that 15.5% of the initial cohort withdrew due to adverse effects researchgate.net.

Research on contraceptive discontinuation has shown that menstrual side effects are a common reason for stopping a method. In a longitudinal study, nearly 70% of women using a three-month injectable contraceptive had discontinued (B1498344) use after one year, often due to changes in bleeding patterns researchgate.net. While not specific to norethindrone acetate, this highlights the importance of managing side effects to improve long-term adherence.

Research into Specific Patient Populations

Impact on Bone Mineral Density Across Different Doses and Durations

The effect of norethindrone acetate on bone mineral density (BMD) is a significant area of research, with findings suggesting that the impact may be dose-dependent. Norethindrone and its acetate are noted to have beneficial effects on bone mineral density nih.govbmj.com.

In postmenopausal women treated with ethinyl estradiol, the addition of norethindrone acetate has been shown to result in dose-related increases in BMD creighton.edu. High doses of norethindrone acetate (5 mg/day) have been observed to have a small positive effect on BMD, which is postulated to be related to its partial conversion to ethinyl estradiol researchgate.net.

Conversely, a study on adolescents using various hormonal contraceptives found that users of norethisterone enanthate had a lower increase in BMD over time compared to non-users and users of depot-medroxyprogesterone acetate or combined oral contraceptives nih.gov. This suggests that the impact on bone health may vary depending on the specific formulation and patient age.

Add-back therapy with norethindrone acetate in women receiving GnRH agonists for endometriosis has been shown to be effective in preserving bone mass mdedge.com. One study protocol aims to directly compare norethindrone acetate with a GnRH agonist to assess its ability to maintain bone density withpower.com.

Impact of Norethindrone Acetate on Bone Mineral Density
Patient PopulationDosage/RegimenEffect on BMDCitation
Postmenopausal WomenWith Ethinyl EstradiolDose-related increases. creighton.edu
Postmenopausal Women5 mg/daySmall positive effect. researchgate.net
AdolescentsNorethisterone EnanthateLower increase over time compared to other groups. nih.gov
Young Women with EndometriosisAdd-back with GnRH AgonistEffective in preserving bone mass. mdedge.com

Genetic and Ethnic Influences on Pharmacokinetics and Pharmacodynamics

The influence of genetic and ethnic factors on the metabolism and response to norethindrone acetate is an emerging area of research. While specific data for norethindrone acetate is limited, the broader field of pharmacogenomics in hormonal therapy suggests that individual variations can play a significant role.

Future research is needed to explore how genetic variations may affect the efficacy and safety of norethindrone acetate in diverse populations. Such studies could help in tailoring hormonal therapies to individual patients for optimal outcomes.

Obesity and Liver Injury Risk

There is growing evidence suggesting a link between obesity and an increased risk of liver injury in individuals using norethindrone. Case reports and series have documented instances of norethindrone-associated transaminitis, with obesity being a potential risk factor nih.govnih.gov.

In a case series, five out of seven patients who developed transaminitis while on norethindrone were classified as obese nih.gov. It is hypothesized that a higher BMI may exacerbate the risk of drug-induced liver injury nih.gov. Other potential risk factors include a history of non-alcoholic fatty liver disease nih.gov.

Given that severe obesity (BMI >30 kg/m ²) is a risk factor for venous thromboembolism, caution is advised when prescribing progestogens to this population sps.nhs.uk. While progestin-induced transaminitis is considered uncommon, monitoring of liver enzymes may be advisable in patients taking norethindrone, particularly those with risk factors like obesity nih.gov. In reported cases of norethisterone-induced hepatitis, discontinuation of the drug led to the normalization of liver transaminases nih.govresearchgate.net.

Assessment of Long-Term Health Outcomes

The long-term health implications of norethindrone acetate use are a subject of ongoing research, with a particular focus on cardiovascular health and cancer risk.

Studies have indicated that norethindrone has positive or neutral effects on cardiovascular health nih.govbmj.comresearchgate.net. Research in cholesterol-fed rabbits suggested that norethindrone acetate may enhance the anti-atherogenic effect of 17β-estradiol, an effect only partially mediated by changes in serum lipids ahajournals.org. However, the partial conversion of norethindrone to ethinylestradiol is a factor to consider, as ethinylestradiol has been associated with an increased risk of cardiovascular diseases researchgate.net.

Regarding cancer risk, long-term use of norethindrone has been associated with a slightly increased risk of breast cancer nih.govbmj.comresearchgate.net. One study found that birth control pills containing norethindrone acetate increased breast cancer risk by 60 percent fredhutch.org. Another study reported that triphasic combination pills with an average of 0.75 milligrams of norethindrone were associated with a 3.1-fold increased risk of breast cancer cbsnews.com. However, a systematic review of six studies concluded that five of them showed no association between progestin-only formulations, including norethindrone oral contraceptives, and breast cancer risk nih.gov.

The risk of venous thromboembolism appears to be dose-dependent, with contraceptive doses carrying no risk, while therapeutic doses might be associated with a moderately increased risk nih.govbmj.comresearchgate.net.

Cardiovascular Health Markers

The influence of norethindrone acetate on cardiovascular health is multifaceted, with research exploring its effects on lipids, coagulation factors, and inflammatory markers.

A meta-analysis of randomized controlled trials investigating transdermal 17β-estradiol combined with norethisterone acetate revealed significant beneficial effects on several cardiovascular risk factors. The combination therapy was found to lower levels of fibrinogen, Factor VII, low-density lipoprotein cholesterol (LDL-C), and total cholesterol. However, no significant effects were observed on lipoprotein(a), triglycerides, high-density lipoprotein cholesterol (HDL-C), fasting blood sugar, insulin, or HbA1c.

Another meta-analysis focused on the impact of 17β-estradiol plus this compound on blood pressure and C-reactive protein (CRP), an inflammatory marker. The findings indicated a statistically significant increase in systolic blood pressure (SBP) and CRP concentrations. Conversely, a decrease in diastolic blood pressure (DBP) was noted when the combination was used for less than six months. Despite statistical significance, the changes in blood pressure were considered minor from a clinical standpoint.

Summary of Meta-Analysis Findings on Cardiovascular Markers with Estradiol and this compound Combination Therapy
MarkerEffectWeighted Mean Difference (WMD)95% Confidence Interval (CI)
FibrinogenDecrease-0.18 g/L-0.25 to -0.10
Factor VIIDecrease-9.58-12.51 to -6.64
LDL-CDecrease-13.09 mg/dL-18.48 to -7.71
Total CholesterolDecrease-12.61 mg/dL-18.11 to -7.12
Systolic Blood Pressure (SBP)Increase3.48 mmHg0.73 to 6.23

Preclinical studies in monkeys receiving high doses of this compound showed decreases in total lipids, phospholipids, triglycerides, and total cholesterol, along with reductions in HDL, LDL, and VLDL cholesterol fractions. nih.gov Because both HDL and LDL cholesterol decreased, the HDL/LDL ratio remained largely unchanged. nih.gov The study also noted increased levels of antithrombin-III and plasminogen, suggesting that the treatment does not elevate the risk of thrombotic events in this animal model. nih.gov

Further research is underway to clarify the clinical impact of norethindrone acetate on a wider range of cardiovascular markers. A planned clinical trial aims to measure its effect on inflammatory markers like high-sensitivity C-reactive protein, interleukin-6, and tumor necrosis factor-alpha, as well as prothrombotic markers such as lipoprotein(a) and Factor VIII activity.

Cancer Risk (Breast, Endometrial, Ovarian)

The relationship between norethindrone acetate and the risk of hormone-sensitive cancers is a critical area of investigation, with varying findings depending on the cancer type and the specific formulation used.

Breast Cancer The evidence regarding norethindrone acetate and breast cancer risk is mixed. A systematic review found that five out of six studies showed no association between progestin-only formulations, including those with norethindrone, and breast cancer risk. nih.gov However, other studies suggest that the risk may be influenced by the formulation and duration of use.

One study found that recent use (within the prior year) of oral contraceptives was associated with a 50% increased risk of breast cancer. fredhutch.orgbreastcancer-news.com Specifically, formulations containing norethindrone acetate were linked to a 60% increased risk, and triphasic pills with an average of 0.75 mg of norethindrone were associated with a 3.1-fold increased risk. fredhutch.orgnih.govcbsnews.com In contrast, the use of low-dose estrogen pills was not found to be associated with an increased risk. breastcancer-news.comcbsnews.com

A nationwide case-control study in Finland examined the risk associated with estrogen-progestagen therapy containing this compound (NETA). The findings suggested that the risk profile changes with the duration and mode of use.

Breast Cancer Risk with Continuous Estradiol + NETA Therapy
Dosage and DurationOdds Ratio (OR)95% Confidence Interval (CI)
"Low" Dose (NETA 0.5 mg + estradiol 1.0 mg), <3 years use1.941.39-2.70
"High" Dose (NETA 1.0 mg + estradiol 2.0 mg), >3 years use1.711.51-2.54

Endometrial Cancer Norethindrone acetate, when combined with estrogen, has been shown to be protective against endometrial hyperplasia, a precursor to endometrial cancer. aafp.orgcapes.gov.br A large, randomized study demonstrated that continuous norethindrone acetate at doses as low as 0.1 mg combined with 1 mg of 17β-estradiol effectively negated the risk of endometrial hyperplasia associated with unopposed estrogen therapy over a 12-month period. aafp.orgcapes.gov.br The incidence of endometrial hyperplasia was reduced to less than 1% in all combination therapy groups, compared to 14.6% in the unopposed estrogen group. aafp.orgcapes.gov.br

Systematic reviews have further supported that continuous-combined menopausal hormone therapy with synthetic progestins like NETA is associated with a reduced risk of endometrial cancer. nih.gov

Ovarian Cancer The use of combined oral contraceptives is well-established to reduce the risk of ovarian cancer. guttmacher.orgoup.com Research focusing on specific progestins suggests that this protective effect may extend to formulations containing norethindrone. One population-based case-control study found a significantly reduced risk of ovarian cancer with the use of monophasic pills containing norethindrone (odds ratio of 0.6). guttmacher.org The study also indicated that the risk reduction was more pronounced with lower doses of norethindrone. guttmacher.org However, some research suggests that progestogen-only formulations may not confer the same protective benefit against ovarian cancer. cancernetwork.com

Development of Predictive Biomarkers for Treatment Response and Adverse Events

A significant goal in advancing the use of norethindrone acetate is the development of biomarkers that can predict which patients are most likely to respond to treatment, particularly for conditions like endometriosis. This would allow for a more personalized and effective therapeutic approach. medicalresearch.com

Research has identified the progesterone receptor (PR) as a promising biomarker for predicting the response to progestin-based therapies in patients with endometriosis. endocrine.orguspharmacist.comeuropeanpharmaceuticalreview.com A retrospective study demonstrated a strong association between PR status in endometriotic lesions and the patient's response to treatment. medicalresearch.comuspharmacist.com

The study utilized an H-score to quantify PR levels and found that this score could predict treatment outcomes with high accuracy. uspharmacist.com

Progesterone Receptor (PR) H-Score as a Predictor of Treatment Response in Endometriosis
PR H-Score ThresholdPredictive ValueAccuracy
> 80 (High PR status)Positive Predictive Value100%
≤ 5 (Low PR status)Negative Predictive Value94%

These findings suggest that assessing the PR status in endometriotic tissue could be used to tailor hormonal therapies, similar to how estrogen and progesterone receptor status guides treatment decisions in breast cancer. medicalresearch.comendocrine.orgeuropeanpharmaceuticalreview.com This approach could help clinicians select the optimal treatment for individual patients, potentially minimizing delays and improving outcomes. medicalresearch.comendocrine.org Future research may focus on identifying other biological markers, such as nerve bundle density in lesions, to further refine predictions of treatment response and understand the heterogeneity of endometriosis. ed.ac.uk

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying norethindrone acetate and its related impurities in synthesized batches?

  • Methodology : Use reversed-phase HPLC with a mobile phase of acetonitrile:water (55:45) and UV detection at 210 nm. System suitability requires a resolution ≥2.0 between norethindrone and its related compounds (e.g., 6-keto-norethindrone acetate) . Validate the method per ICH guidelines, ensuring precision (RSD ≤5%) and accuracy (90–110% recovery). Impurity thresholds should adhere to pharmacopeial limits (e.g., total impurities ≤4.0%) .

Q. How can aqueous solubility of norethindrone acetate be determined given its low solubility?

  • Methodology :

Co-solvent method : Add a water-immiscible solvent (e.g., ethyl acetate) to enhance dissolution kinetics. Monitor equilibrium solubility via HPLC .

Partition coefficient estimation : Measure solubility in an organic solvent (e.g., ethanol) and calculate aqueous solubility using group contribution models .

  • Example: Norethindrone acetate’s solubility in water is ~0.01 mg/mL; co-solvents increase effective surface area for dissolution.

Q. What preclinical models are suitable for studying norethindrone acetate’s effects on endometriosis?

  • Methodology :

  • Rodent models : Induce endometriosis via autologous transplantation of uterine tissue into the peritoneal cavity. Administer norethindrone acetate (1–5 mg/kg/day) and evaluate lesion size reduction and hormonal markers (e.g., estradiol suppression) .
  • In vitro models : Use human endometrial stromal cells to assess progestogenic activity via PR (progesterone receptor) activation assays .

Advanced Research Questions

Q. How do deuterated analogs (e.g., Norethindrone Acetate-D8) improve pharmacokinetic studies?

  • Methodology :

  • Synthesize deuterated analogs to serve as internal standards in LC-MS/MS assays, reducing matrix effects and improving quantification accuracy. Use isotopic dilution to measure metabolic stability (e.g., hepatic half-life in microsomal assays) .
  • Application: Tracking deacetylation to norethindrone in vivo, with deuterium labels minimizing interference from endogenous compounds .

Q. What experimental designs address contradictions in norethindrone acetate’s hepatotoxicity data?

  • Methodology :

Mechanistic studies : Expose primary hepatocytes to norethindrone acetate (1–10 µM) and measure bile acid accumulation, mitochondrial dysfunction (via JC-1 staining), and CYP3A4/5 activity .

In situ absorption models : Use ligated rat intestinal segments to differentiate hepatic vs. intestinal contributions to toxicity. Bile duct cannulation can isolate bile-mediated effects .

Q. How can impurity profiles impact bioequivalence studies of generic norethindrone acetate formulations?

  • Methodology :

  • Compare impurity spectra (e.g., 6-dehydro-norethindrone acetate) between reference and test formulations using HPLC-UV/HRMS. Correlate impurity levels (>0.5%) with dissolution rate disparities (e.g., USP Dissolution Test 2) .
  • Example: A 1.8% increase in 6-keto-norethindrone acetate may delay Tmax by 0.5 hours due to altered crystalline energetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.